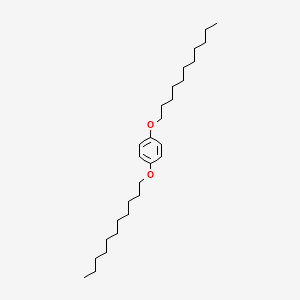
1,4-Bis(undecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(undecyloxy)benzene is an organic compound with the molecular formula C28H48O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by undecyloxy groups. This compound is known for its liquid crystalline properties and is used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(undecyloxy)benzene can be synthesized through the reaction of hydroquinone with 1-bromoundecane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2Br(CH2)10CH3→C6H4(O(CH2)10CH3)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(undecyloxy)benzene primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). These reactions typically occur under acidic or basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the undecyloxy groups.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce any oxidized forms of the compound.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction typically restores the original undecyloxy groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(undecyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(undecyloxy)benzene is primarily related to its ability to form liquid crystalline phases. The undecyloxy groups provide flexibility and hydrophobicity, while the benzene ring offers rigidity and stability. This combination allows the compound to self-assemble into ordered structures, which can interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar structure but with decyloxy groups instead of undecyloxy groups.
1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical properties.
1,4-Bis(hexadecyloxy)benzene: Longer alkyl chains result in higher melting points and different liquid crystalline behavior.
Uniqueness
1,4-Bis(undecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity. This balance is crucial for its liquid crystalline properties and makes it suitable for various applications in materials science and nanotechnology.
Eigenschaften
CAS-Nummer |
857579-51-2 |
|---|---|
Molekularformel |
C28H50O2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
1,4-di(undecoxy)benzene |
InChI |
InChI=1S/C28H50O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h21-24H,3-20,25-26H2,1-2H3 |
InChI-Schlüssel |
BVLJUAMTLCFREP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
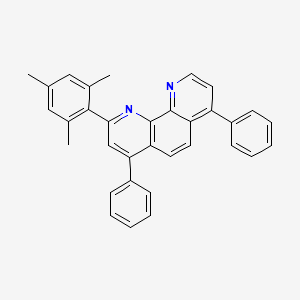


![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)

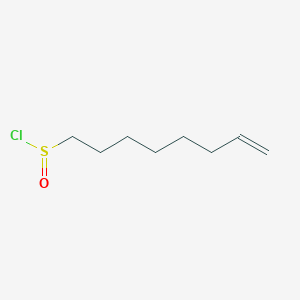
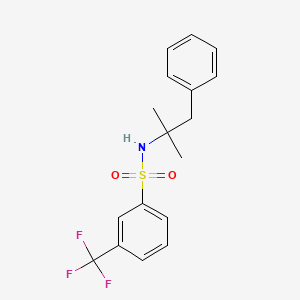
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
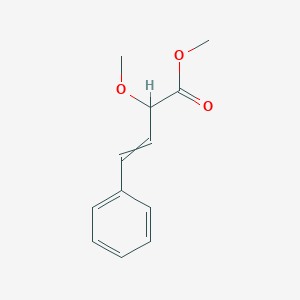
![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
